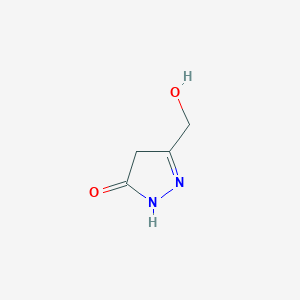
4-(Bromomethyl)benzylidene Camphor
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)benzylidene Camphor is an organic compound that belongs to the class of camphor derivatives. It is characterized by the presence of a bromomethyl group attached to the benzylidene moiety of camphor. This compound is known for its applications in various fields, including chemistry, biology, and industry, particularly as a UV filter in sunscreen products.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)benzylidene Camphor typically involves the bromination of benzylidene camphor. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves a similar bromination process but with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
化学反応の分析
Types of Reactions: 4-(Bromomethyl)benzylidene Camphor undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the benzylidene moiety can lead to the formation of saturated camphor derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
- Substitution reactions yield various substituted camphor derivatives.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions result in saturated camphor derivatives.
科学的研究の応用
4-(Bromomethyl)benzylidene Camphor has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Widely used as a UV filter in sunscreen products to protect the skin from harmful UV radiation.
作用機序
The mechanism of action of 4-(Bromomethyl)benzylidene Camphor involves its ability to absorb UV radiation, particularly in the UVB region (290–320 nm). This absorption prevents the UV radiation from penetrating the skin, thereby protecting it from damage. The compound’s molecular targets include the DNA and proteins in skin cells, which are shielded from UV-induced damage.
類似化合物との比較
4-Methylbenzylidene Camphor: Another camphor derivative used as a UV filter.
Enzacamene: Known for its UVB protection properties.
Octocrylene: A widely used UV filter in sunscreen formulations.
Uniqueness: 4-(Bromomethyl)benzylidene Camphor is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for further functionalization. This makes it a versatile compound for various applications in organic synthesis and industrial formulations.
特性
分子式 |
C18H21BrO |
|---|---|
分子量 |
333.3 g/mol |
IUPAC名 |
(1S,3Z,4R)-3-[[4-(bromomethyl)phenyl]methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C18H21BrO/c1-17(2)15-8-9-18(17,3)16(20)14(15)10-12-4-6-13(11-19)7-5-12/h4-7,10,15H,8-9,11H2,1-3H3/b14-10-/t15-,18+/m0/s1 |
InChIキー |
DTEBTFVOIHNTBU-ZLTRSOCKSA-N |
異性体SMILES |
C[C@]12CC[C@H](C1(C)C)/C(=C/C3=CC=C(C=C3)CBr)/C2=O |
正規SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)CBr)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


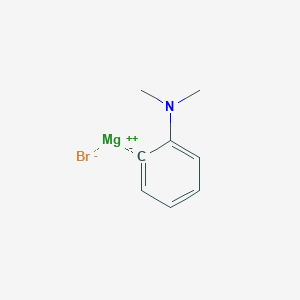
![disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;dihydrate](/img/structure/B13410253.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine](/img/structure/B13410261.png)
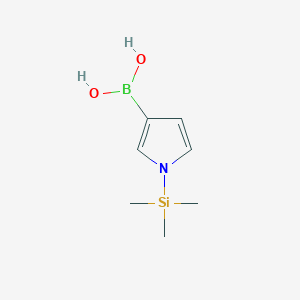
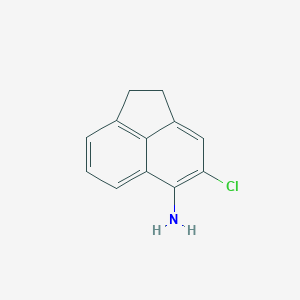
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13410277.png)
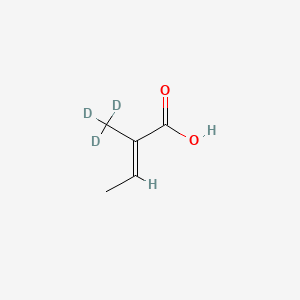
![potassium;[(E)-[10-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyldecylidene]amino] sulfate](/img/structure/B13410286.png)
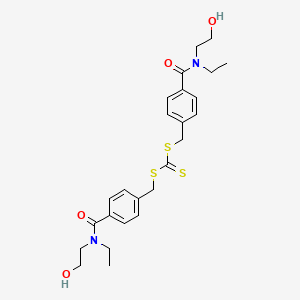

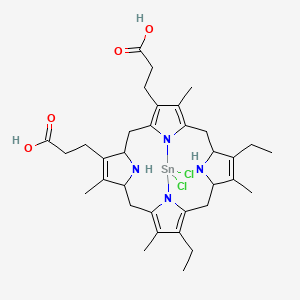
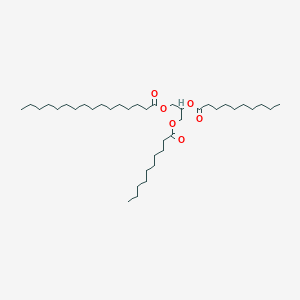
![1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B13410317.png)
